(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride
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Overview
Description
(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine-3-carbaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 6-Hydroxy-3-pyridylmethanamine.
Reduction: (S)-1-(6-Methoxypiperidin-3-YL)ethan-1-amine.
Substitution: N-alkyl or N-acyl derivatives of the amine.
Scientific Research Applications
(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: Lacks the ethan-1-amine side chain.
(S)-1-(6-Hydroxypyridin-3-YL)ethan-1-amine: Hydroxyl group instead of methoxy.
(S)-1-(6-Methoxypiperidin-3-YL)ethan-1-amine: Reduced pyridine ring.
Uniqueness
(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity. Its methoxy group and chiral center play crucial roles in its interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1S)-1-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHBJMQCWYHNLS-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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